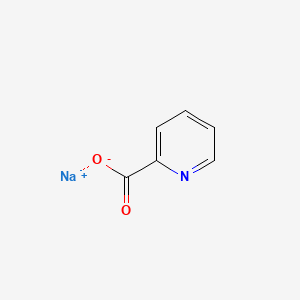

Sodium pyridine-2-carboxylate

Descripción general

Descripción

Sodium pyridine-2-carboxylate, also known as sodium picolinate, is a sodium salt of pyridine-2-carboxylic acid. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in various chemical reactions and processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium pyridine-2-carboxylate can be synthesized through the neutralization of pyridine-2-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyridine-2-carboxylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants.

Análisis De Reacciones Químicas

Decarboxylation Kinetics

Sodium pyridine-2-carboxylate undergoes decarboxylation via a carbanion/ylide transition state, with carbon-carbon bond cleavage as the rate-determining step. Key findings include:

-

Kinetic isotope effects : A 13C-carboxyl isotope effect of

at 150°C confirms C–C bond breaking dominates the mechanism . -

pH dependence : Decarboxylation occurs for both the isoelectric species (

) and monoanion (

), with slightly lower activation energy for the anion . -

Comparative rates : Pyridine-2-carboxylate decarboxylates faster than its 4-isomer due to zwitterionic stabilization of the transition state .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

| Metal Ion | Complex Formed | Conditions | Reference |

|---|---|---|---|

| Co(II) | Co[2,3-py(CO₂)(CO₂H)]·2H₂O | pH 4–5, 60°C, aqueous solution | |

| Ni(II) | Ni[2,5-py(CO₂)(CO₂H)]·3H₂O | Boiling water, nitrate precursor |

Key observations:

-

Complexes exhibit distinct spectral and magnetic properties, with octahedral geometry proposed for Co(II) species .

-

Steric effects from the pyridine ring influence ligand-metal binding efficiency .

Role in Multicomponent Reactions (MCRs)

This compound indirectly participates in regioselective MCRs by generating reactive intermediates:

-

Knoevenagel condensation : In reactions involving aldehydes and 1,3-cyclodiones, the sodium salt facilitates carbocation formation, enabling nucleophilic attack by 5-aminopyrazoles .

-

Catalytic comparison : When used in lieu of acidic catalysts (e.g., pyridine-2-carboxylic acid), it alters reaction pathways. For example:

| Catalyst | Reaction Time | Product Yield (%) | Product Regioselectivity | Reference |

|---|---|---|---|---|

| P2CA (acid) | 3 min | 96 | Pyrazolo[3,4-b]quinolinone | |

| NaOEt (base) | 10–30 min | 80–90 | Pyrazolo[4,3-c]quinolizinone |

Synthetic Utility

The compound serves as an intermediate in organic synthesis:

-

Hydrolysis of nitriles : Reaction of 2-cyanopyridine with NaOH (1:1.3 molar ratio) at 50–70°C yields this compound, which is acidified to isolate pyridine-2-carboxylic acid .

-

Recyclability : Sodium salts derived from pyridine-2-carboxylic acid retain catalytic activity for up to four cycles in MCRs .

Mechanistic Insights

-

Dual acid-base behavior : The conjugate acid (pyridine-2-carboxylic acid) stabilizes carbocations and carbanions in MCRs, while the sodium salt enhances nucleophilicity in basic media .

-

Electronic effects : Electron-withdrawing substituents on aromatic aldehydes accelerate reactions involving this compound due to increased carbocation stability .

Aplicaciones Científicas De Investigación

Biological and Pharmaceutical Applications

Nutritional Supplement

Sodium pyridine-2-carboxylate plays a crucial role in human metabolism as it is a metabolite of tryptophan. It has been studied for its potential benefits in enhancing nutrient absorption and acting as an immunomodulator. Research indicates that it may help improve gut health and support the immune system by modulating inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. It has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, compounds derived from pyridine-2-carboxylic acid exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin .

Catalytic Applications

This compound has been utilized as a catalyst in organic synthesis. It has demonstrated effectiveness in facilitating various chemical reactions, including:

- Oxidation Reactions : this compound can catalyze the oxidation of alkanes and other organic substrates, enhancing reaction rates and yields .

- Multi-component Reactions : Its application as a catalyst in multi-component reactions has been explored, showing rapid completion times and high efficiency compared to traditional methods .

Materials Science

Passivation of Materials

In materials science, this compound has been used for passivating grain boundaries in semiconductor materials. Studies indicate that it can control crystallization processes and enhance the stability of materials used in electronic applications . This property is particularly beneficial for improving the performance of photovoltaic devices.

Case Studies

Mecanismo De Acción

The mechanism of action of sodium pyridine-2-carboxylate primarily involves its ability to chelate metal ions. The carboxylate and pyridine nitrogen atoms coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and reactions, depending on the specific metal ion involved. For example, in biological systems, it can modulate the activity of metalloenzymes by altering the availability of metal cofactors.

Comparación Con Compuestos Similares

Sodium pyridine-2-carboxylate can be compared with other similar compounds such as:

Sodium benzoate: Both are sodium salts of carboxylic acids, but sodium benzoate lacks the nitrogen atom present in this compound, which affects its coordination chemistry.

Sodium acetate: Similar in being a sodium salt of a carboxylic acid, but sodium acetate does not have the aromatic ring structure of this compound, leading to different chemical properties and applications.

Sodium salicylate: Contains both a carboxylate and a hydroxyl group, offering different reactivity and applications compared to this compound.

Actividad Biológica

Sodium pyridine-2-carboxylate, a sodium salt of pyridine-2-carboxylic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 151.10 g/mol. The compound features a pyridine ring with a carboxylate group, which enhances its solubility and reactivity. Its structure allows for various interactions with biological targets, making it a candidate for drug discovery.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit the human 2-oxoglutarate-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH), which is implicated in cancer progression .

- Antimicrobial Properties : Research indicates that derivatives of pyridine-2-carboxylic acid exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Catalytic Activity : this compound has been investigated as a catalyst in multi-component reactions, demonstrating efficiency in synthesizing complex organic compounds without the need for metal salts .

Table 1: Summary of Biological Activities

Case Study: AspH Inhibition

A study focused on the synthesis of C-substituted derivatives of pyridine-2-carboxylic acid revealed that certain compounds exhibited potent inhibition of AspH. These findings suggest that this compound and its derivatives could be developed into selective inhibitors for cancer therapy . The study employed mass spectrometry-based assays to confirm the inhibitory effects.

Case Study: Antimicrobial Activity

In another research effort, this compound was tested for its antimicrobial properties against various pathogens. The results indicated significant inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent in clinical settings . This study underscores the importance of further exploration into its therapeutic applications.

Propiedades

Número CAS |

57665-05-1 |

|---|---|

Fórmula molecular |

C6H5NNaO2 |

Peso molecular |

146.10 g/mol |

Nombre IUPAC |

sodium;pyridine-2-carboxylate |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9); |

Clave InChI |

MXJCAVBTBVYAGA-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=NC(=C1)C(=O)O.[Na] |

Key on ui other cas no. |

57665-05-1 |

Números CAS relacionados |

98-98-6 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.